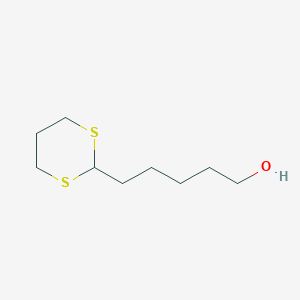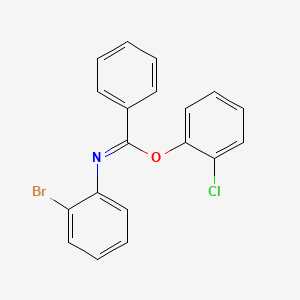![molecular formula C14H20O B14306934 2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane CAS No. 114334-83-7](/img/structure/B14306934.png)
2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its complex structure, which includes multiple methyl groups and a phenyl ring, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane typically involves the epoxidation of an alkene precursor. One common method is the reaction of 2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts, such as titanium silicalite, can also enhance the epoxidation process, making it more suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diols using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the epoxide ring to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can open the epoxide ring, forming different products depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
Diols: Formed from oxidation reactions
Alcohols: Formed from reduction reactions
Substituted products: Formed from nucleophilic substitution reactions
Applications De Recherche Scientifique
2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is the basis for its use in synthetic chemistry and its potential biological activity. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-2-[2-methyl-1-(4-methylphenyl)propan-2-yl]oxirane
- 2-Methyl-2-[2-methyl-1-(2-methylphenyl)propan-2-yl]oxirane
- 2-Methyl-2-[2-methyl-1-(3-ethylphenyl)propan-2-yl]oxirane
Uniqueness
2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane is unique due to the specific positioning of the methyl groups and the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
114334-83-7 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane |
InChI |
InChI=1S/C14H20O/c1-11-6-5-7-12(8-11)9-13(2,3)14(4)10-15-14/h5-8H,9-10H2,1-4H3 |
Clé InChI |
QYXHEYSGOZVJII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CC(C)(C)C2(CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


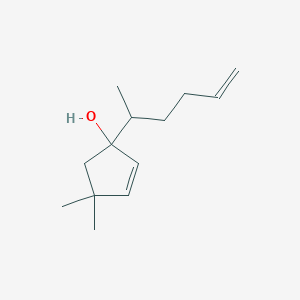
![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
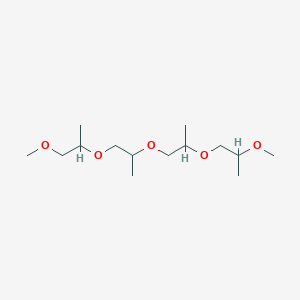
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
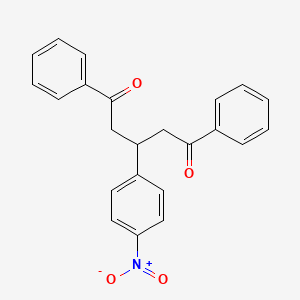
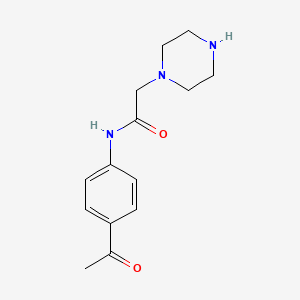
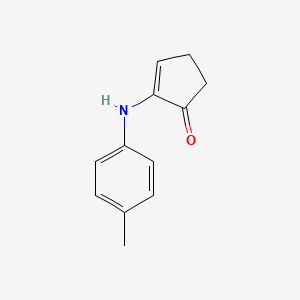
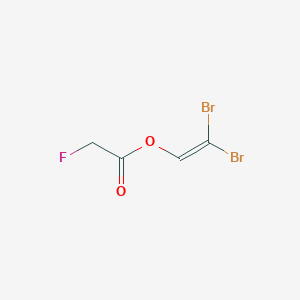
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
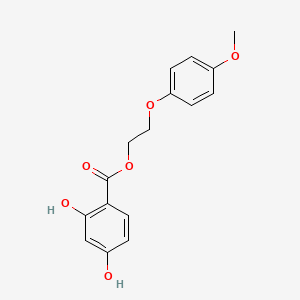
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)
